Lithium tungstate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

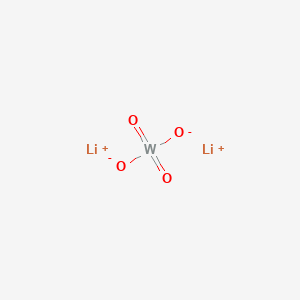

Lithium tungstate is an inorganic compound with the chemical formula Li₂WO₄. It appears as a white solid that is soluble in water. This compound is one of several ortho tungstates, characterized by the tetrahedral WO₄²⁻ anion. This compound is notable for its high density and is often used in the production of high-density aqueous polytungstate solutions .

準備方法

Synthetic Routes and Reaction Conditions: Lithium tungstate can be synthesized through various methods, including hydrothermal synthesis and solid-state reactions. One common method involves reacting lithium carbonate (Li₂CO₃) with tungsten trioxide (WO₃) at high temperatures. The reaction typically occurs at temperatures around 800°C to 900°C, resulting in the formation of this compound:

Li2CO3+WO3→Li2WO4+CO2

Industrial Production Methods: In industrial settings, this compound is often produced using a similar high-temperature solid-state reaction. The reactants are mixed thoroughly and heated in a furnace to achieve the desired product. The process is optimized to ensure high purity and yield of this compound .

化学反応の分析

Types of Reactions: Lithium tungstate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, where the tungsten atom can change its oxidation state.

Substitution Reactions: It can undergo substitution reactions where the lithium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form higher oxidation state compounds.

Reduction: Reducing agents can reduce this compound, altering the oxidation state of tungsten.

Substitution: Reactions with other metal salts can lead to the substitution of lithium ions with other cations, forming different tungstate compounds.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state tungsten compounds, while substitution reactions can yield various metal tungstates .

科学的研究の応用

Electronic Applications

Dielectric Properties in Communication Systems

Lithium tungstate has been identified as a promising material for ultra-low temperature cofired ceramics (ULTCC), which are crucial for microwave and submillimeter wave circuits. The dielectric properties of this compound are particularly favorable for future communication technologies, including 6G systems. Research indicates that this compound exhibits low dielectric permittivity, making it suitable for high-frequency applications.

- Key Properties:

- Relative dielectric permittivity (εr): 8–18

- Quality factor (Q×f): 32,000–69,000 GHz

- Temperature coefficient of resonant frequency (τf): –78 to –53 ppm/°C

These properties make this compound an excellent candidate for substrates in advanced communication systems, where minimizing signal loss is critical .

Ceramics and Sintering Aids

This compound serves as an effective sintering aid in the fabrication of ceramics. Its addition can significantly lower the sintering temperature required to achieve high relative densities and ionic conductivity in phosphate lithium-ion conductors.

- Sintering Characteristics:

- Reduction of sintering temperature by approximately 100 K

- Enhanced ionic conductivity in solid electrolytes

This application is particularly relevant in the development of solid-state batteries, where efficient ion conduction is essential .

Solid Electrolytes

Research has shown that mixtures of lithium iodide and this compound can function as solid electrolytes. These materials demonstrate promising ionic conductivity, which is vital for the performance of lithium-ion batteries.

- Conductivity Measurements:

- Solid mixtures exhibit enhanced ionic transport properties

- Potential applications in next-generation battery technologies

The structural studies indicate that the combination of these compounds can lead to improved performance in energy storage devices .

Catalytic Applications

This compound is also being explored for its catalytic properties in various chemical processes. Its ability to act as a reducing agent makes it suitable for applications such as etching laser rods and serving as protective coatings on metal parts.

- Catalytic Properties:

- Strong reducing agent in molten states

- Used in organic synthesis and semiconductor manufacturing

These characteristics highlight its versatility beyond traditional electronic applications .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | Li2WO4 |

| Relative Dielectric Permittivity (εr) | 8–18 |

| Quality Factor (Q×f) | 32,000–69,000 GHz |

| Temperature Coefficient (τf) | –78 to –53 ppm/°C |

Table 2: Sintering Characteristics with this compound

| Material Composition | Sintering Temperature Reduction | Ionic Conductivity Enhancement |

|---|---|---|

| Phosphate Lithium-Ion Conductors | ~100 K | Significant |

Case Studies

Case Study 1: ULTCC Applications

A recent study focused on the synthesis of this compound ceramics for ULTCC applications revealed that doping with aluminum fluoride and calcium borate significantly improved the sintering behavior and dielectric properties of the materials. The research demonstrated that these ceramics could be effectively used as substrates for high-frequency circuits, paving the way for advancements in communication technology .

Case Study 2: Solid Electrolytes Development

In another investigation, solid mixtures of lithium iodide and this compound were analyzed for their potential as solid electrolytes. The results indicated that these mixtures exhibited enhanced ionic conductivity compared to traditional electrolytes, suggesting their viability for use in solid-state batteries .

作用機序

The mechanism by which lithium tungstate exerts its effects is primarily related to its role as a sintering aid and its high density. In solid-state lithium-ion conductors, this compound reduces the sintering temperature, enhances densification, and improves ionic conductivity. This is achieved through its interaction with the host material, facilitating grain growth and reducing porosity .

類似化合物との比較

- Sodium tungstate (Na₂WO₄)

- Cesium tungstate (Cs₂WO₄)

- Barium tungstate (BaWO₄)

Comparison: Lithium tungstate is unique due to its high solubility in water and its specific role in enhancing the properties of solid-state lithium-ion conductors. Compared to sodium tungstate and cesium tungstate, this compound offers better performance in terms of reducing sintering temperatures and improving ionic conductivity. Barium tungstate, on the other hand, is more commonly used in optical applications due to its photoluminescence properties .

特性

CAS番号 |

13568-45-1 |

|---|---|

分子式 |

LiOW |

分子量 |

206.8 g/mol |

IUPAC名 |

dilithium;dioxido(dioxo)tungsten |

InChI |

InChI=1S/Li.O.W |

InChIキー |

BAEKJBILAYEFEI-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].[O-][W](=O)(=O)[O-] |

正規SMILES |

[Li].O=[W] |

Key on ui other cas no. |

13568-45-1 |

製品の起源 |

United States |

Q1: What is the molecular formula, weight, and crystal structure of lithium tungstate?

A1: this compound has the molecular formula Li₂WO₄ and a molecular weight of 295.74 g/mol []. At room temperature, it typically crystallizes in an orthorhombic structure [, ], although other polymorphs may exist.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Infrared (IR) and Raman spectroscopy are valuable tools for analyzing this compound. These techniques provide insights into its vibrational modes, which are influenced by factors like alkali ion ordering []. Additionally, X-ray photoelectron spectroscopy (XPS) has been used to study radiation damage effects on Li₂WO₄ [].

Q3: How does the heat capacity of this compound behave over a wide temperature range?

A3: The heat capacity of Li₂WO₄ has been measured from extremely low temperatures up to 997 K [, , ]. Importantly, no phase transitions were observed within this range [, ].

Q4: What is the significance of studying the lattice energy of this compound?

A4: The lattice energy provides valuable insights into the stability and bonding strength within the crystal lattice. Research has shown a correlation between lattice energies and the scintillation properties of Li₂WO₄ crystals, highlighting their potential in radiation detection [].

Q5: Is this compound compatible with other materials in high-temperature applications?

A5: Studies on phase equilibria involving Li₂WO₄ and components like V₂O₅ and NaBr indicate the formation of eutectic systems and complex compounds []. These findings suggest potential applications in high-temperature thermal batteries and as electrolytes for electrochemical deposition.

Q6: Can this compound undergo degradation in specific environments?

A6: Research suggests that the formation of this compound can be detrimental in some applications. For instance, in electrochromic devices using amorphous WO₃ films, Li₂WO₄ formation during lithium intercalation has been linked to performance degradation [].

Q7: Does this compound exhibit catalytic activity?

A7: While the provided research doesn't directly investigate the catalytic properties of Li₂WO₄ itself, the study on lithium-tungstate-borate glasses using Raman spectroscopy indicates the presence of different tungstate complexes []. This finding suggests potential catalytic applications for these materials.

Q8: How is this compound relevant to lithium-ion batteries?

A8: Li₂WO₄ has been explored as a coating material for lithium-ion battery cathodes. Studies demonstrate that coating LiNi₀.₆Co₀.₂Mn₀.₂O₂ cathodes with Li₂WO₄ enhances both cycle and rate performance, especially under high voltage conditions []. This improvement is attributed to the formation of a stable cathode/electrolyte interface film.

Q9: What is the role of this compound in solid-state electrolytes?

A9: Li₂WO₄, being a flexible material with high ionic conductivity, shows promise as a surface modification layer in solid-state electrolytes for all-solid-state lithium batteries [, ]. It improves interfacial contact within the electrolyte, leading to lower resistance and enhanced battery performance.

Q10: Has this compound been investigated for biological applications?

A10: Research suggests that this compound may have potential in neuroprotection. A study found that Li₂WO₄ can inhibit the secretion of amyloid beta-protein 1-42 (Aβ₁₋₄₂) in a cellular model and exhibit neuroprotective effects on mouse cortical neurons [].

Q11: Are there any environmental concerns associated with this compound?

A11: While the provided research doesn't directly address the environmental impact of Li₂WO₄, it emphasizes the significance of crystal growth techniques that minimize waste []. This highlights the importance of considering environmental factors in material synthesis and application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。